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molecular formula C14H26O B110140 Z-11-Tetradecenal CAS No. 35237-64-0

Z-11-Tetradecenal

Cat. No. B110140
M. Wt: 210.36 g/mol
InChI Key: SPFYVVCZIOLVOK-ARJAWSKDSA-N
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Patent
US04212830

Procedure details

To 0.85 gm of magnesium in a thoroughly dried flask equipped with condensor and magnetic stirrer was added 5 mls of anhydrous tetrahydrofuran and 1.06 mls of butyl chloride and 5 mls of dry toluene. This mixture was heated with stirring at 70° C. for about two hours. A solution of 4.44 gms of 1,1-dimethoxy-9-chloro nonane in 50 mls of toluene was added all at once. The temperature was maintained at 75°±5° for one and one quarter hours. The Grignard reagent was decanted into another flask and 3.12 gms of a mixture (approximately 60:40) of 1-chloro-2-pentene and 3-chloro-1-pentene was added. The reaction was maintained at 75°±5° with stirring. The reaction mixture became cloudy within one-half to three-quarters of an hour indicating the initiation of the coupling reaction. This was confirmed by GLC of a hydrolysed aliquot of reaction mixture. The reaction was allowed to continue until a test for Grignard reagent was negative (approximately 2 hours). 50 mls of 3 N hydrochloric acid was then added, the reaction mixture was then stirred and heated at reflux for 1 hour. The aqueous layer was separated, washed two times with toluene. The organic layer and the toluene washes were combined and dried over sodium sulphate. The solvents were removed on the rotary evaporator and the residue was distilled. The majority of the material distilled at 95° at 0.35 torr yielding 2.48 gms of crude 11-tetradecenal. For physical constants see Example 5.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.06 mL
Type
solvent
Reaction Step Two
Name
1,1-dimethoxy-9-chloro nonane
Quantity
4.44 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].O1CCCC1.CO[CH:9]([O:19]C)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]Cl.Cl.[C:22]1(C)[CH:27]=[CH:26]C=[CH:24][CH:23]=1>C(Cl)CCC>[CH:9](=[O:19])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:24][CH:23]=[CH:22][CH2:27][CH3:26]

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.06 mL
Type
solvent
Smiles
C(CCC)Cl
Step Three
Name
1,1-dimethoxy-9-chloro nonane
Quantity
4.44 g
Type
reactant
Smiles
COC(CCCCCCCCCl)OC
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring at 70° C. for about two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at 75°±5° for one and one quarter hours
CUSTOM
Type
CUSTOM
Details
The Grignard reagent was decanted into another flask
ADDITION
Type
ADDITION
Details
3.12 gms of a mixture (approximately 60:40) of 1-chloro-2-pentene and 3-chloro-1-pentene was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained at 75°±5°
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to three-quarters of an hour
CUSTOM
Type
CUSTOM
Details
the initiation of the coupling reaction
CUSTOM
Type
CUSTOM
Details
This was confirmed by GLC of a hydrolysed aliquot of reaction mixture
CUSTOM
Type
CUSTOM
Details
(approximately 2 hours)
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction mixture was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed two times with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvents were removed on the rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled
DISTILLATION
Type
DISTILLATION
Details
The majority of the material distilled at 95° at 0.35 torr

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCCCCCCC=CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04212830

Procedure details

To 0.85 gm of magnesium in a thoroughly dried flask equipped with condensor and magnetic stirrer was added 5 mls of anhydrous tetrahydrofuran and 1.06 mls of butyl chloride and 5 mls of dry toluene. This mixture was heated with stirring at 70° C. for about two hours. A solution of 4.44 gms of 1,1-dimethoxy-9-chloro nonane in 50 mls of toluene was added all at once. The temperature was maintained at 75°±5° for one and one quarter hours. The Grignard reagent was decanted into another flask and 3.12 gms of a mixture (approximately 60:40) of 1-chloro-2-pentene and 3-chloro-1-pentene was added. The reaction was maintained at 75°±5° with stirring. The reaction mixture became cloudy within one-half to three-quarters of an hour indicating the initiation of the coupling reaction. This was confirmed by GLC of a hydrolysed aliquot of reaction mixture. The reaction was allowed to continue until a test for Grignard reagent was negative (approximately 2 hours). 50 mls of 3 N hydrochloric acid was then added, the reaction mixture was then stirred and heated at reflux for 1 hour. The aqueous layer was separated, washed two times with toluene. The organic layer and the toluene washes were combined and dried over sodium sulphate. The solvents were removed on the rotary evaporator and the residue was distilled. The majority of the material distilled at 95° at 0.35 torr yielding 2.48 gms of crude 11-tetradecenal. For physical constants see Example 5.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.06 mL
Type
solvent
Reaction Step Two
Name
1,1-dimethoxy-9-chloro nonane
Quantity
4.44 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].O1CCCC1.CO[CH:9]([O:19]C)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]Cl.Cl.[C:22]1(C)[CH:27]=[CH:26]C=[CH:24][CH:23]=1>C(Cl)CCC>[CH:9](=[O:19])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:24][CH:23]=[CH:22][CH2:27][CH3:26]

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.06 mL
Type
solvent
Smiles
C(CCC)Cl
Step Three
Name
1,1-dimethoxy-9-chloro nonane
Quantity
4.44 g
Type
reactant
Smiles
COC(CCCCCCCCCl)OC
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring at 70° C. for about two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at 75°±5° for one and one quarter hours
CUSTOM
Type
CUSTOM
Details
The Grignard reagent was decanted into another flask
ADDITION
Type
ADDITION
Details
3.12 gms of a mixture (approximately 60:40) of 1-chloro-2-pentene and 3-chloro-1-pentene was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained at 75°±5°
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to three-quarters of an hour
CUSTOM
Type
CUSTOM
Details
the initiation of the coupling reaction
CUSTOM
Type
CUSTOM
Details
This was confirmed by GLC of a hydrolysed aliquot of reaction mixture
CUSTOM
Type
CUSTOM
Details
(approximately 2 hours)
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction mixture was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed two times with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvents were removed on the rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled
DISTILLATION
Type
DISTILLATION
Details
The majority of the material distilled at 95° at 0.35 torr

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCCCCCCC=CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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